molecular formula C10H10ClF3N2OS B1404766 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide CAS No. 1431555-22-4

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide

Cat. No. B1404766
M. Wt: 298.71 g/mol
InChI Key: XMJRRRIOYQPXIR-UHFFFAOYSA-N
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Description

The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” is similar to the one you’re asking about . It has a molecular weight of 340.76 and is stored at room temperature .


Molecular Structure Analysis

The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” has a molecular formula of C11H12ClF3N4OS . The InChI code is 1S/C11H12ClF3N4OS/c1-19(2)6-16-18-9(20)5-21-10-4-7(11(13,14)15)3-8(12)17-10/h3-4,6H,5H2,1-2H3,(H,18,20)/b16-6+ .


Physical And Chemical Properties Analysis

The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” has a predicted boiling point of 404.6±55.0 °C and a predicted density of 1.53±0.1 g/cm3 . Its pKa is predicted to be 14.00±0.70 .

Scientific Research Applications

Intramolecular Cyclization and Synthesis of Pyridinones The compound 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, related to the chemical , is involved in intramolecular cyclization processes. This leads to the formation of pyridin-2(1H)-ones, which contain a divalent sulfur atom. These compounds have been studied for bromination, nitration, and alkylation, expanding their potential utility in synthetic chemistry (Savchenko et al., 2020).

Anticancer Properties A related chemical, 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, has been synthesized and screened for cytotoxicity against various cancer cell lines. Some of these compounds showed significant cytotoxicity, suggesting potential as anticancer agents (Vinayak et al., 2014).

Thrombin Inhibition 2-(2-Chloro-6-fluorophenyl)acetamides, which are structurally related to the queried compound, have demonstrated potent thrombin inhibition. This finding is significant for the development of new anticoagulant drugs (Lee et al., 2007).

Antimicrobial Activity N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, another related compound, has been synthesized and evaluated for its antimicrobial properties. These findings suggest potential applications in treating bacterial and fungal infections (Mahyavanshi et al., 2017).

Safety And Hazards

The compound “(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide” has several hazard statements: H302, H315, H320, H335 . The precautionary statements are P261, P302+P352, P280, P305 +P351+P338 .

properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2OS/c1-2-15-8(17)5-18-9-4-6(10(12,13)14)3-7(11)16-9/h3-4H,2,5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRRRIOYQPXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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